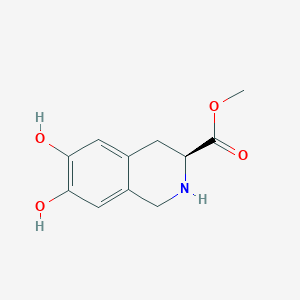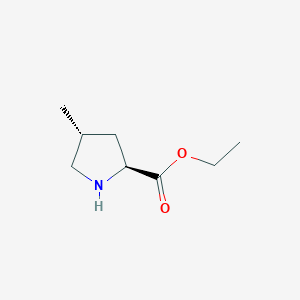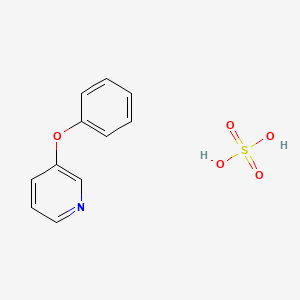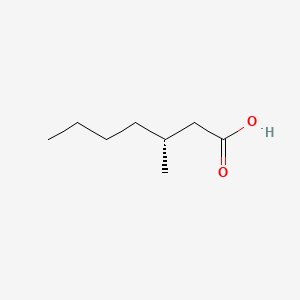
(R)-3-Methylheptanoic acid
Descripción general
Descripción
3R-Methylheptanoic acid is a medium-chain fatty acid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Approaches : The syntheses of (R)- and (S)-3-methylheptanoic acids have been achieved using chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, allowing for the production of a variety of chiral 3-methyl alkanoic acids (Zhang, Shi, & Tian, 2015).
- Improved Synthetic Methods : An improved method for synthesizing 3-methylheptanoic acid has been developed. This process involves reacting crotonic acid with sec-butyl alcohol and n-butylmagnesium bromide, resulting in a highly pure product (Li Wei, 2010).
Biological and Environmental Interactions
- Enantioselective Analysis in Plants : Studies on rhubarb stalks have shown that certain 2-methyl-branched volatiles, including 3-methylheptanoic acid, are predominantly present as (R)-enantiomers. This contributes to the understanding of natural flavor compounds in plants (Dregus, Schmarr, Takahisa, & Engel, 2003).
- Role in Insect Behavior : (R)-(+)-3-methylheptanoic acid has been identified as a constituent of the sex-attracting secretion of male Kheper nigroaeneus dung beetles, indicating its role in insect communication (Burger & Petersen, 2002).
Applications in Material Science
- Production from Bacterial Polyhydroxyalkanoates : An efficient method to prepare enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates (PHAs) has been reported, with applications in various industries (Ruth, Grubelnik, Hartmann, Egli, Zinn, & Ren, 2007).
Chemical Interactions and Analysis
- Interaction with Nucleophilic Amino Acids : High-resolution magic angle spinning (HR-MAS) NMR spectroscopy has been used to study the interactions between skin sensitizers like (R)-3-methylheptanoic acid and nucleophilic amino acids in reconstructed human epidermis (Elbayed, Berl, Debeuckelaere, Moussallieh, Piotto, Namer, & Lepoittevin, 2013).
Environmental Degradation Studies
- Degradation by Peroxymonosulfate Catalysts : A biochar/iron oxide composite was used as a catalyst for the degradation of naphthenic acids, including 4-methylheptanoic acid, demonstrating a potential environmental application (Song, How, Huang, & El-Din, 2022).
Propiedades
Nombre del producto |
(R)-3-Methylheptanoic acid |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3R)-3-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 |
Clave InChI |
DVESMWJFKVAFSP-SSDOTTSWSA-N |
SMILES isomérico |
CCCC[C@@H](C)CC(=O)O |
SMILES |
CCCCC(C)CC(=O)O |
SMILES canónico |
CCCCC(C)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




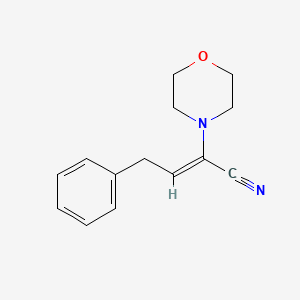


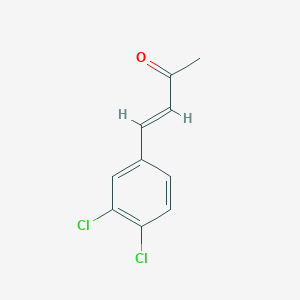
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B1638120.png)
